N-(2-ethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-(2-ethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a pyridine ring and a thioacetamide side chain substituted with a 2-ethoxyphenyl group. This structure combines electron-rich aromatic systems (pyridine, ethoxyphenyl) with a sulfur-containing bridge, which may enhance binding to biological targets or influence solubility.
Synthesis of related acetamide derivatives typically involves condensation reactions between thiol-containing heterocycles and activated acetamide precursors under reflux conditions, as seen in for similar compounds .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-2-28-17-6-4-3-5-16(17)22-19(27)13-29-20-24-23-18-8-7-15(25-26(18)20)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKXNFXRTOREFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure includes a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves a multi-step process that combines various reagents and conditions to yield the final product. The synthesis pathways often utilize microwave-assisted techniques to enhance yield and reduce reaction times.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the triazole class. For instance, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promising results against various cancer cell lines. In vitro evaluations using the MTT assay demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values as low as 17.83 μM for some compounds .
The mechanisms underlying the antitumor activity of these compounds are believed to involve:
- Inhibition of Cell Proliferation : Compounds induce apoptosis in cancer cells by disrupting cell cycle progression.
- DNA Interaction : Some triazole derivatives exhibit DNA photocleavage activity, leading to increased apoptosis rates in treated cells .
- Enzyme Inhibition : The presence of the triazole moiety allows for interaction with various enzymes (e.g., aromatase and xanthine reductase), which are critical in cancer metabolism and proliferation pathways .
Antimicrobial Activity
Compounds within this chemical class have also demonstrated antimicrobial properties . Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Study 1: Antitumor Efficacy
A study published in 2023 evaluated the antiproliferative effects of synthesized triazole derivatives on MCF-7 and MDA-MB-231 cell lines. Among the tested compounds, several showed IC50 values significantly lower than standard chemotherapeutics like Cisplatin, suggesting a potential role as alternative therapeutic agents in breast cancer treatment .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of related triazole compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Data Summary
Scientific Research Applications
Anti-Cancer Activity
Recent studies indicate that compounds containing the [1,2,4]triazole moiety exhibit promising anti-cancer properties. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine have shown significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent efficacy. The compound N-(2-ethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide may share similar mechanisms due to the presence of the triazole and pyridazine structures which are often associated with biological activity against cancer cells .
Kinase Inhibition
The compound has been studied for its potential as a kinase inhibitor. Kinases are critical in various signaling pathways and are often targeted in cancer therapy. The presence of the triazole and pyridazine rings enhances the binding affinity to kinase targets. For example, compounds similar to this compound have demonstrated nanomolar inhibition against specific kinases involved in tumor growth and metastasis .
Mechanistic Studies
Mechanistic studies involving cell cycle assays and apoptosis assays have been conducted to elucidate how compounds like this compound induce cell death in cancer cells. These studies often utilize techniques such as Annexin V-FITC/PI staining to assess apoptosis and flow cytometry to analyze cell cycle distribution .
Data Table: Summary of Research Findings
| Study | Compound | Activity | Cell Lines | IC50 Values |
|---|---|---|---|---|
| Study 1 | 22i | Anti-tumor | A549 | 0.83 μM |
| MCF-7 | 0.15 μM | |||
| HeLa | 2.85 μM | |||
| Study 2 | N-(2-Ethoxyphenyl)... | Kinase Inhibition | Various | Nanomolar range |
Chemical Reactions Analysis
Step 1: Formation of the Thioamide Intermediate
A chloropyridine derivative reacts with thiourea in ethanol under reflux to form a thioamide intermediate (e.g., 3-Cyano-4,6-dimethylpyridine-2(1H)-thione ) .
Step 2: Alkylation to Introduce Substituents
The thioamide intermediate undergoes alkylation with benzaldehyde and piperidine, followed by ethanol reflux to form substituted derivatives .
Analytical Characterization
Hydrolysis of the Amide Group
Under acidic or basic conditions, the acetamide group may hydrolyze to form a carboxylic acid or amine derivative.
Substitution at Sulfur
The thioacetamide sulfur atom may undergo nucleophilic substitution with alkylating agents (e.g., chloroacetamides) .
Cyclization or Rearrangement
Under basic conditions, the compound may undergo intramolecular cyclization, forming novel heterocyclic structures .
Mechanistic Considerations
The compound’s reactivity is influenced by:
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Electronic effects : The ethoxyphenyl group may donate electron density, enhancing nucleophilicity at the sulfur center.
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Steric factors : The bulky triazolo-pyridazine moiety may hinder certain reaction pathways.
Critical Challenges
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Optimization of yields : Multi-step syntheses often require iterative refinement of reaction conditions .
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Structural characterization : Complex heterocyclic structures demand advanced analytical techniques (e.g., 13C NMR, DEPT) .
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Stability under reaction conditions : Thioamides may decompose under harsh conditions (e.g., prolonged reflux).
Comparative Analysis of Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopyridazine-Based Acetamides
Substituent Impact Analysis :
- Electron-withdrawing groups (e.g., Cl) : Increase polarity and may improve solubility in polar solvents but reduce membrane permeability .
- The ethoxy group in the target compound offers greater steric bulk than methoxy, possibly affecting receptor binding .
- Heteroaromatic replacements (e.g., thienyl) : As in 872704-30-8, thiophene may improve π-π interactions in biological targets but reduce metabolic stability compared to pyridine .
Physicochemical Properties
Limited data from and suggest that substituents influence melting points and synthetic yields. For example:
- Compound 4a (): A chlorophenyl-substituted analog exhibited a high melting point (230–232°C) and 90.2% yield, indicating crystallinity and efficient synthesis .
- Methoxy-substituted analogs (): Expected to have lower melting points than chloro analogs due to reduced polarity.
The target compound’s ethoxy group likely further decreases melting point compared to methoxy derivatives, though experimental data are unavailable.
Q & A
Q. Advanced Research Focus
- Lipophilicity (LogP) and solubility : Predict using software like MarvinSuite or PubChem-derived data to balance substituent effects (e.g., ethoxyphenyl vs. trifluoromethyl groups) .
- Metabolic stability : Simulate cytochrome P450 interactions to identify susceptible sites (e.g., sulfur atoms in thioacetamide moieties) .
- Molecular docking : Study binding affinities to targets like TNF-α or microbial enzymes using AutoDock Vina, referencing similar triazolopyridazine analogs .
Methodological Insight : Combine QSAR models with in vitro assays to validate predictions. For example, substituents like pyridin-4-yl enhance target engagement in antimicrobial studies .
What strategies address contradictory bioactivity data in antimicrobial studies?
Q. Advanced Research Focus
- Dose-response profiling : Re-evaluate MIC values across bacterial strains (e.g., Gram-positive vs. Gram-negative) with standardized CLSI protocols .
- Synergistic assays : Test combinations with known antibiotics to identify potentiation effects, as seen in pyrano[2,3-d]thiazole derivatives .
- Resistance profiling : Use serial passage experiments to assess mutation rates in pathogens exposed to sublethal compound concentrations.
Data Contradiction Analysis : Discrepancies may arise from variations in bacterial membrane permeability. Use fluorescence-based uptake assays to correlate intracellular concentration with activity .
How does the substitution pattern on the pyridin-4-yl group influence structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Electron-withdrawing groups (e.g., fluoro, chloro) at the pyridine ring enhance antimicrobial potency by increasing electrophilicity and target binding .
- Bulkier substituents (e.g., ethoxyphenyl) improve metabolic stability but may reduce solubility. Balance via co-solvent systems (e.g., DMSO/PBS) in in vivo models .
- Thioether vs. sulfone linkages : Replace sulfur with sulfone groups to assess redox stability and bioavailability, as demonstrated in related triazolo-pyridazine analogs .
Methodological Insight : Use parallel synthesis to generate a library of analogs with systematic substituent variations. Screen via high-throughput SPR (surface plasmon resonance) for rapid SAR evaluation .
What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Flow chemistry : Implement continuous flow systems to enhance reproducibility of sensitive steps (e.g., nitro-group reductions or cyclizations) .
- Green chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity in real time .
Data Contradiction Analysis : Batch-to-batch variability in yields (e.g., 68–91% in thioacetamide derivatives ) can arise from trace metal impurities. Introduce chelating agents (e.g., EDTA) during workup.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
